molecular formula C25H24N2O9S B11462297 methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11462297
M. Wt: 528.5 g/mol
InChI Key: QMFKFPOHXOVVEV-UHFFFAOYSA-N
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Description

METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that features a unique combination of functional groups, including methoxy, benzodioxole, methoxyphenyl, and thiazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The starting materials and intermediates are carefully chosen to ensure the correct assembly of the complex structure. Common synthetic routes may include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of appropriate phenolic precursors with methoxy groups.

    Construction of the thiazolopyridine core: This involves the condensation of thiazole and pyridine derivatives under specific conditions.

    Coupling reactions: The final assembly of the compound may involve coupling reactions to attach the various functional groups to the core structure.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing chromatography, crystallization, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in materials science and engineering.

Mechanism of Action

The mechanism of action of METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE: can be compared with other thiazolopyridine derivatives, benzodioxole compounds, and methoxyphenyl compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C25H24N2O9S

Molecular Weight

528.5 g/mol

IUPAC Name

methyl 2-[7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C25H24N2O9S/c1-31-14-7-5-13(6-8-14)27-18(28)10-16(23-24(27)26(25(30)37-23)11-19(29)33-3)15-9-17(32-2)21-22(20(15)34-4)36-12-35-21/h5-9,16H,10-12H2,1-4H3

InChI Key

QMFKFPOHXOVVEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C3=C2N(C(=O)S3)CC(=O)OC)C4=CC(=C5C(=C4OC)OCO5)OC

Origin of Product

United States

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